

spectroscopic analysis of furfuryl acrylate polymers

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Compound of Interest

Compound Name: Furfuryl acrylate

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A Comparative Guide to the Spectroscopic Analysis of **Furfuryl Acrylate** Polymers and Alternative Bio-based Polyesters

For researchers, scientists, and drug development professionals, understanding the molecular structure and thermal properties of polymers is paramount for their application. This guide provides a comparative spectroscopic analysis of poly(**furfuryl acrylate**) and its analogs, alongside common bio-based polyesters like polylactic acid (PLA) and polyglycolic acid (PGA).

Due to the limited availability of direct spectroscopic data for poly(**furfuryl acrylate**), this guide utilizes data from its close structural analogs, poly(furfuryl methacrylate) and poly(tetrahydro**furfuryl acrylate**), as representative examples. These comparisons offer valuable insights into the expected spectral and thermal characteristics of furan-containing acrylate polymers.

Comparative Spectroscopic and Thermal Data

The following tables summarize key quantitative data from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (Thermogravimetric Analysis - TGA; Differential Scanning Calorimetry - DSC) for the selected polymers.

Table 1: FTIR Spectroscopy Data

Polymer	C=O Stretch (cm ⁻¹)	C-O-C Stretch (cm ⁻¹)	Furan Ring (cm ⁻¹)	Other Key Peaks (cm ⁻¹)
Poly(furfuryl methacrylate)	~1716	-	Present	Disappearance of C=C stretch at ~1637 from monomer confirms polymerization. [1]
Poly(tetrahydrofurfuryl acrylate)	~1730	~1150-1050	Absent	Disappearance of C=C stretch at ~1639-1606 from monomer. [2]
Poly(lactic Acid (PLA)	~1750-1761	~1180-1092	Absent	C-H stretching and bending at ~2998-2948. [2]
Polyglycolic Acid (PGA)	~1750	~1180-1100	Absent	C-H stretching and bending at ~2940-2914. [3]

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ in ppm)

Polymer	Methylene Protons (-CH ₂ -)	Methine Protons (-CH-)	Furan/Backbone Protons	Other Key Signals (ppm)
Poly(furfuryl methacrylate) Analog	4.05-4.31 (glycerol methylene in copolymer)	-	5.33-6.59 (olefinic in copolymer)	Methyl protons from methacrylate group.
Poly(tetrahydrofurfuryl acrylate)	~3.5-4.2 (tetrahydrofurfuryl ring and backbone)	~1.5-2.5 (backbone)	Absent	-
Poly(lactic Acid (PLA))	-	5.1-5.2 (backbone -CH-)	Absent	1.5-1.6 (methyl protons -CH ₃)
Polyglycolic Acid (PGA)	4.89 (backbone -CH ₂ -)	-	Absent	-

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm)

Polymer	Carbonyl Carbon (C=O)	Backbone Carbons	Furan/Side Chain Carbons
Poly(furfuryl methacrylate) Analog	-	-	Signals corresponding to furan and tung oil moieties.
Poly(tetrahydrofurfuryl acrylate)	~175	~35-45 (backbone)	~68-77 (tetrahydrofurfuryl ring)
Poly(lactic Acid (PLA))	~169	~69 (backbone -CH-)	~16 (methyl -CH ₃)
Polyglycolic Acid (PGA)	168.3	60.9 (backbone -CH ₂ -)	Absent

Table 4: Thermal Analysis Data

Polymer	Glass Transition Temp. (T _g) (°C)	Decomposition Temp. (T _d) (°C)
Poly(furfuryl methacrylate)	~55-65	Degradation in several stages from ~250.[1]
Poly(tetrahydrofurfuryl acrylate)	-19 to -29	331-365 (15% weight loss).[2]
Poly(lactic Acid (PLA)	~60-65	~350
Poly(glycolic Acid (PGA)	~35-40	~260-300

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in the polymer.
- Instrumentation: A PerkinElmer Spectrum BX II FT-IR spectrometer or equivalent.[2]
- Sample Preparation: Polymer samples are analyzed directly as thin films or by preparing KBr pellets.
- Data Collection: Spectra are typically recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.
- Analysis: The disappearance of the acrylate C=C stretching vibration (around 1635 cm⁻¹) from the monomer spectrum is a key indicator of successful polymerization. The presence of the characteristic ester C=O stretch (around 1730 cm⁻¹) and C-O-C stretches, along with signals from the furan or tetrahydrofurfuryl ring, confirms the polymer structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the detailed chemical structure and stereochemistry of the polymer.

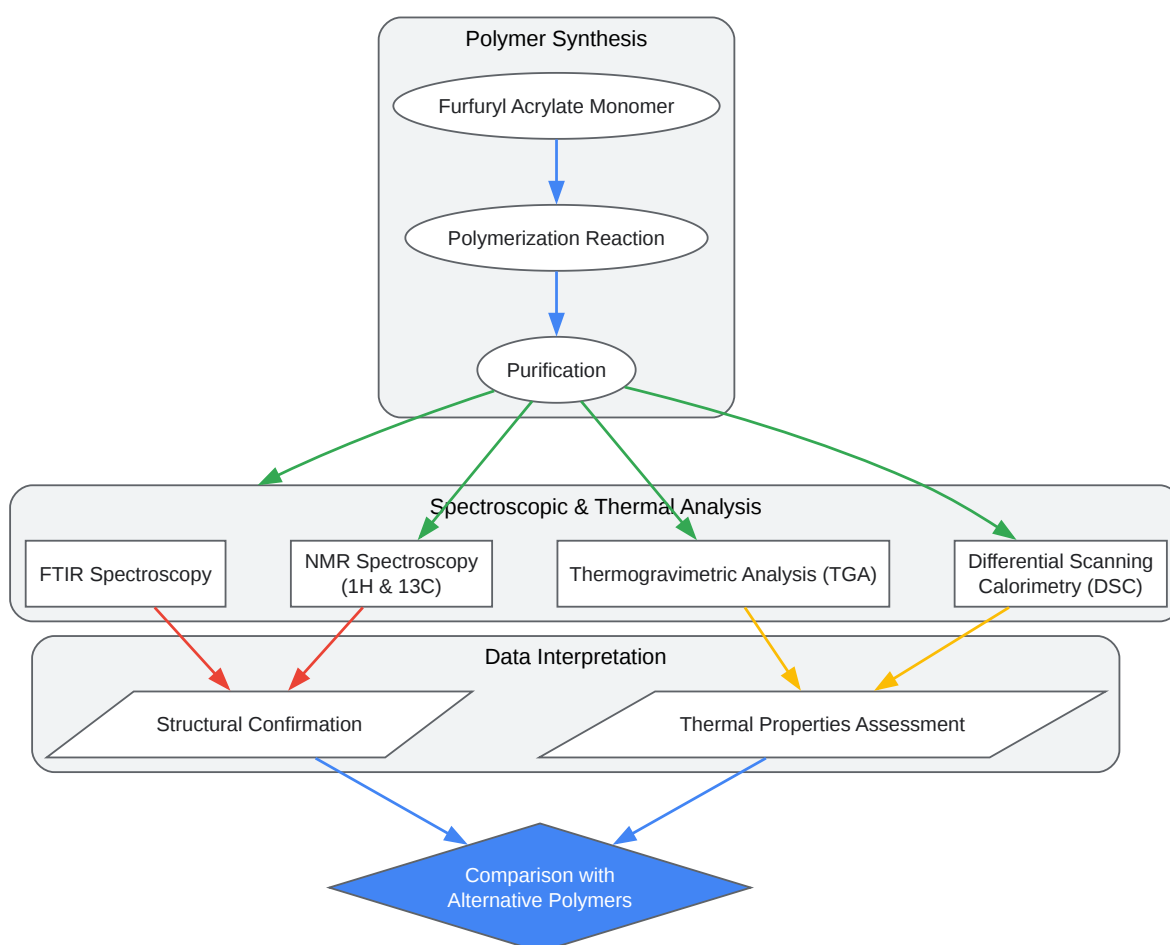
- Instrumentation: A Bruker DPX-400 spectrometer or equivalent, operating at 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR.
- Sample Preparation: Polymer samples (5-10 mg) are dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Data Collection: ^1H and ^{13}C NMR spectra are recorded at room temperature.
- Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., TMS). The integration of proton signals in ^1H NMR helps to determine the relative number of protons, while ^{13}C NMR provides information about the carbon skeleton.

Thermal Analysis (TGA/DSC)

- Objective: To evaluate the thermal stability and phase transitions of the polymer.
- Instrumentation: A TA Instruments TGA Q1000 or DSC Q1000, or equivalent.[\[1\]](#)
- TGA Protocol:
 - A small sample (5-10 mg) is heated in a nitrogen atmosphere.
 - The temperature is ramped from room temperature to around 600°C at a heating rate of 10°C/min.[\[1\]](#)
 - Weight loss as a function of temperature is recorded to determine the decomposition temperature.
- DSC Protocol:
 - A small sample (5-10 mg) is heated in a nitrogen atmosphere.
 - A heat-cool-heat cycle is often employed, for example, from 25°C to 250°C at a heating rate of 10°C/min.[\[1\]](#)
 - The heat flow is measured to determine the glass transition temperature (T_g) and melting temperature (T_m).

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic and thermal analysis of a novel polymer.



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Caption: Experimental workflow for the analysis of **furfuryl acrylate** polymers.

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